(4-Morpholinopyrimidin-2-yl)methanol

Übersicht

Beschreibung

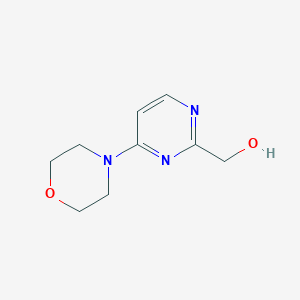

(4-Morpholinopyrimidin-2-yl)methanol is a heterocyclic compound that features a morpholine ring fused to a pyrimidine ring with a methanol group attached to the second position of the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Morpholinopyrimidin-2-yl)methanol typically involves the reaction of 4-chloropyrimidine with morpholine under basic conditions to form the morpholinopyrimidine intermediate. This intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Various alcohol derivatives.

Substitution: Functionalized pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Morpholinopyrimidin-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (4-Morpholinopyrimidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways.

Vergleich Mit ähnlichen Verbindungen

- (4-Morpholinopyridin-2-yl)methanol

- (4-Chloropyrimidin-2-yl)methanol

- (4-Methoxypyridin-2-yl)methanol

Comparison: (4-Morpholinopyrimidin-2-yl)methanol is unique due to the presence of both a morpholine and a pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(4-Morpholinopyrimidin-2-yl)methanol is a heterocyclic organic compound characterized by a morpholine ring and a pyrimidine structure, which are common in medicinal chemistry. Its molecular formula is CHNO, and it features a hydroxymethyl group attached to the pyrimidine nitrogen. This compound has garnered interest due to its potential applications in drug discovery, particularly as a scaffold for developing pharmaceutical agents.

Structure and Properties

The structural composition of this compound allows for significant interactions with biological targets, particularly kinases involved in various signaling pathways. The presence of both the morpholine and pyrimidine rings enhances its bioactivity profile.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of certain kinases. Notably, it has shown promise in inhibiting PI3 kinase activity, which is crucial in cancer cell signaling pathways. The compound's ability to interact effectively with biological targets positions it as a candidate for drug development aimed at treating diseases such as cancer and metabolic disorders.

The primary mechanism of action for this compound involves its binding affinity to specific kinases. This interaction can modulate the activity of these enzymes, leading to altered phosphorylation states and subsequent changes in gene expression.

Research Findings

Several studies have explored the synthesis and biological activity of morpholinopyrimidine derivatives, including this compound. The following table summarizes key findings related to its biological activity:

Case Studies

- Inhibition of PI3 Kinase : In vitro studies have shown that derivatives of this compound effectively inhibit PI3 kinase, which plays a significant role in cancer progression.

- Anti-inflammatory Activity : Related compounds have been studied for their ability to inhibit COX-2 and iNOS, leading to reduced inflammation markers in cellular models.

Synthetic Methods

Various synthetic routes have been developed for this compound, utilizing nucleophilic aromatic substitution and cross-coupling reactions. These methods allow for the generation of diverse derivatives that may exhibit enhanced biological activity.

Eigenschaften

IUPAC Name |

(4-morpholin-4-ylpyrimidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c13-7-8-10-2-1-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKKFIYVRQWMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558746 | |

| Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-75-2 | |

| Record name | [4-(Morpholin-4-yl)pyrimidin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.